

Unveiling the Molecular Architecture of Actinidioionoside: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Actinidioionoside**

Cat. No.: **B15591099**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Actinidioionoside, a naturally occurring megastigmane glucoside, has been isolated from various plant sources, including *Syzygium samarangense* and *Pulmonaria officinalis*.^{[1][2]} The elucidation of its intricate chemical structure is paramount for understanding its biosynthetic pathways, potential pharmacological activities, and for providing a basis for synthetic efforts. This technical guide provides a comprehensive overview of the chemical structure elucidation of **Actinidioionoside**, detailing the spectroscopic data and experimental methodologies employed in its characterization.

Physicochemical Properties

- Molecular Formula: C₁₉H₃₄O₉
- Molecular Weight: 406.47 g/mol
- Appearance: Amorphous powder

Spectroscopic Data for Structural Elucidation

The structural framework of **Actinidioionoside** was pieced together through a combination of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS).

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)

HR-ESI-MS analysis in positive ion mode provided the exact mass of the molecule, which was crucial for determining its molecular formula.

Table 1: HR-ESI-MS Data for **Actinidioionoside**

Ion	Observed m/z	Calculated m/z for $C_{19}H_{34}O_9Na^+$
$[M + Na]^+$	429.2100	429.2101

Data sourced from Samy et al., 2014.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The detailed connectivity and stereochemistry of **Actinidioionoside** were determined by analyzing its 1H and ^{13}C NMR spectra, complemented by 2D NMR experiments such as COSY, HSQC, and HMBC.

Table 2: 1H NMR (400 MHz, CD_3OD) and ^{13}C NMR (100 MHz, CD_3OD) Data for **Actinidioionoside**

Position	δ C (ppm)	δ H (ppm), mult. (J in Hz)	Key HMBC Correlations	Key COSY Correlations
Aglycone				
1	78.5	4.05, m	C-2, C-3, C-5, C-6, C-10	H-2
2	43.1	1.55, m	-	H-1, H-3
3	50.1	1.25, m	-	H-2, H-4
4	70.2	3.55, m	C-2, C-5, C-6	H-3, H-5
5	80.1	-	-	-
6	42.5	1.80, m; 1.35, m	-	H-5
7	131.5	5.75, dd (15.6, 6.4)	C-5, C-9	H-8
8	135.4	5.65, dd (15.6, 6.0)	C-6, C-10	H-7, H-9
9	75.8	4.30, m	C-7, C-8, C-10	H-8
10	20.5	1.20, d (6.4)	C-8, C-9	-
11	29.8	1.05, s	C-1, C-5, C-6	-
12	28.7	1.00, s	C-1, C-5, C-6	-
13	24.5	1.15, s	C-3, C-4, C-5	-
Glucose Moiety				
1'	102.5	4.35, d (7.8)	C-9	H-2'
2'	75.1	3.20, m	-	H-1', H-3'
3'	78.0	3.35, m	-	H-2', H-4'
4'	71.6	3.30, m	-	H-3', H-5'
5'	77.9	3.25, m	-	H-4', H-6'
6'	62.7	3.85, m; 3.70, m	-	H-5'

¹H and ¹³C NMR data are based on the values reported for known compounds in Samy et al., 2014. The assignments are consistent with the structure of **Actinidioionoside**.

Experimental Protocols

The structural elucidation of **Actinidioionoside** relied on standard and advanced spectroscopic techniques. The general methodologies are outlined below.

Isolation and Purification

Actinidioionoside was isolated from the methanolic extract of the leaves of *Syzygium samarangense*. The extract was subjected to a series of chromatographic separations, including column chromatography on silica gel and octadecylsilyl (ODS) silica gel, followed by preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

Spectroscopic Analysis

- **NMR Spectroscopy:** ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer using deuterated methanol (CD₃OD) as the solvent. Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent signals, and coupling constants (J) are in Hertz (Hz). 2D NMR experiments, including ¹H-¹H Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), were performed using standard pulse sequences to establish proton-proton and proton-carbon correlations.
- **Mass Spectrometry:** High-resolution electrospray ionization mass spectra (HR-ESI-MS) were acquired on a time-of-flight (TOF) mass spectrometer in positive ion mode to determine the accurate mass and molecular formula of the compound.

Logical Workflow for Structure Elucidation

The process of elucidating the structure of **Actinidioionoside** follows a logical progression from initial analysis to the final structural confirmation. This workflow is visualized in the diagram below.

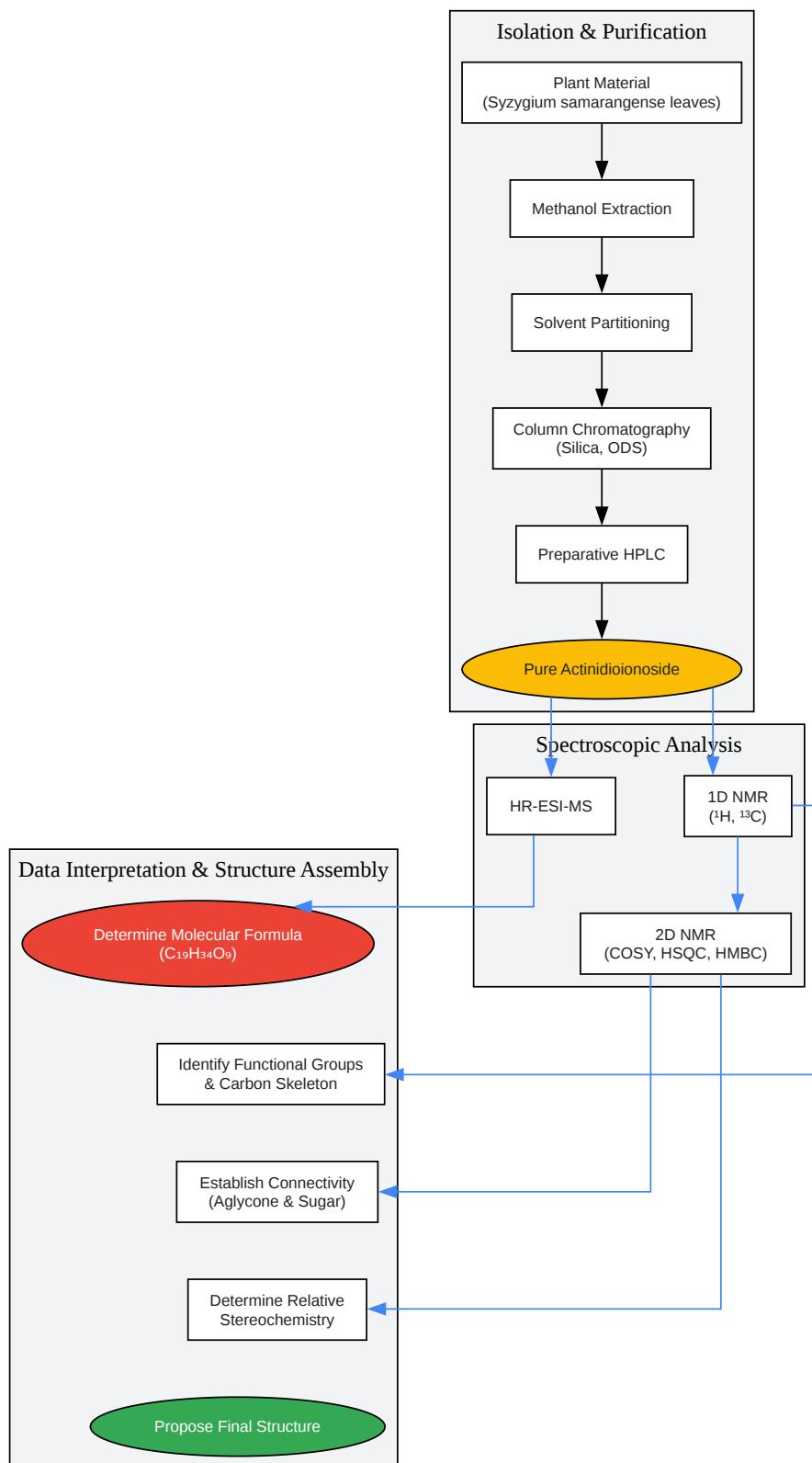

[Click to download full resolution via product page](#)

Figure 1. Workflow for the structure elucidation of **Actinidioionoside**.

Conclusion

The structure of **Actinidioionoside** has been unequivocally established through the comprehensive analysis of HR-ESI-MS and extensive 1D and 2D NMR spectroscopic data. The detailed data and methodologies presented in this guide serve as a crucial reference for researchers in natural product chemistry, pharmacology, and drug development, enabling further investigation into the biological significance and potential applications of this megastigmane glucoside.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Novel Phenolic Constituents of *Pulmonaria officinalis* L. LC-MS/MS Comparison of Spring and Autumn Metabolite Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Unveiling the Molecular Architecture of Actinidioionoside: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15591099#chemical-structure-elucidation-of-actinidioionoside>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com